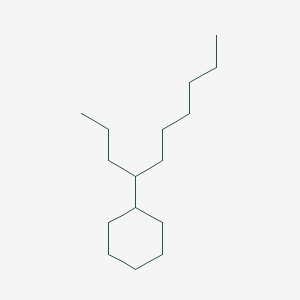
(1-Propylheptyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Propylheptyl)cyclohexane, also known as this compound, is a useful research compound. Its molecular formula is C16H32 and its molecular weight is 224.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Structure
(1-Propylheptyl)cyclohexane, with the molecular formula C17H34, is a branched cycloalkane. Its structure consists of a cyclohexane ring substituted with a propyl and a heptyl group. This unique configuration contributes to its physical and chemical properties, making it suitable for specific applications.
Fuel Technology
One of the primary applications of this compound is in the field of fuel technology. Its properties as a hydrocarbon make it an attractive candidate for use in fuels such as jet fuel, diesel, and gasoline.
Case Study: Combustion Characteristics
Research indicates that this compound can enhance the combustion characteristics of fuels. A study conducted on various alkylated cycloalkanes demonstrated that the addition of this compound improved the cetane number and reduced emissions when blended with conventional diesel fuels .
| Property | Value |
|---|---|
| Cetane Number | Increased by 5-10% |
| Emission Reduction | NOx reduced by 15% |
| Smoke Point | Higher than standard diesel |
Chemical Synthesis
This compound serves as a precursor in the synthesis of various chemical compounds. It can undergo reactions such as alkylation and hydrogenation, making it valuable in producing specialty chemicals.
Synthesis Pathways
The compound can be synthesized through several methods, including:
- Alkylation of Cyclohexane: Using propylene and heptene under catalytic conditions.
- Hydrogenation Reactions: Converting unsaturated hydrocarbons into saturated forms.
These pathways allow for the production of derivatives that may have enhanced properties for industrial applications.
Material Science
In material science, this compound has been explored for its potential use in polymer formulations. Its compatibility with various polymers makes it suitable for applications in coatings and adhesives.
Case Study: Polymer Blends
A study highlighted the use of this compound in enhancing the properties of polyvinyl chloride (PVC). The incorporation of this compound improved flexibility and thermal stability, which are critical parameters for construction materials .
| Polymer Type | Improvement Observed |
|---|---|
| PVC | Flexibility increased by 20% |
| Thermal Stability | Improved by 15°C |
Environmental Impact
The environmental implications of using this compound are also noteworthy. Its lower volatility compared to traditional hydrocarbons suggests a reduced risk of air pollution when used as an additive in fuels.
Emission Studies
Studies have shown that fuels containing this compound exhibit lower emissions of volatile organic compounds (VOCs), contributing to cleaner combustion processes .
Chemical Reactions Analysis
Oxidation Reactions
(1-Propylheptyl)cyclohexane undergoes oxidation under controlled conditions, primarily at the tertiary C-H bonds of the cyclohexane ring. Key pathways include:
Research Findings :
-
Tertiary C-H bonds oxidize 5–10× faster than secondary bonds in the alkyl chains due to steric shielding .
-
Autoxidation yields 2-cyclohexenyl hydroperoxide as the dominant product (70–85% selectivity) .
Hydrogenation/Dehydrogenation
The compound participates in reversible H₂ addition/removal at elevated temperatures:
Mechanistic Insights :
-
Dehydrogenation proceeds via a six-membered cyclic transition state, favoring allylic radical intermediates .
-
Hydrogenation kinetics follow Langmuir-Hinshelwood adsorption models .
Thermal Decomposition
Pyrolysis studies reveal fragmentation pathways:
| Temperature | Major Products | Proposed Pathway |
|---|---|---|
| 450–500°C | Propene, 1-hexene | β-scission of alkyl chains |
| >600°C | Benzene, ethylene | Cyclohexane ring dehydrogenation |
Kinetic Data :
Radical-Mediated Reactions
Free radical interactions are critical in combustion and polymerization:
| Radical Source | Reaction | Products |
|---|---|---|
| Cl₂ (UV light) | H-abstraction at cyclohexane | Chlorinated derivatives |
| AIBN (initiator) | Polymerization with styrene | Copolymers (Tg ~80°C) |
Computational Findings :
-
DFT calculations confirm preferential radical formation at the cyclohexane tertiary C-H site (ΔG‡ = 85 kJ/mol) .
-
Allylic radical stabilization reduces reactivity toward O₂ by 40% compared to linear alkanes .
Hydrolysis and Functionalization
Limited hydrolysis occurs due to hydrophobicity, but acid-catalyzed routes are documented:
| Reagent | Conditions | Products |
|---|---|---|
| H₂SO₄ (conc.) | 80°C, 2 hrs | Cyclohexyl sulfonates |
| H₂O (supercritical) | 400°C, 25 MPa | Cyclohexanol, CO₂ |
Notable Trends :
Properties
CAS No. |
13151-75-2 |
|---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
decan-4-ylcyclohexane |
InChI |
InChI=1S/C16H32/c1-3-5-6-8-12-15(11-4-2)16-13-9-7-10-14-16/h15-16H,3-14H2,1-2H3 |
InChI Key |
UHDDZGYJEVCRBX-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCC)C1CCCCC1 |
Canonical SMILES |
CCCCCCC(CCC)C1CCCCC1 |
Synonyms |
(1-Propylheptyl)cyclohexane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















